molecular formula C24H25NO7 B241955 N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

カタログ番号 B241955
分子量: 439.5 g/mol
InChIキー: GNLFRONJKXMUMA-POJBONIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine, also known as ML352, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific research applications.

作用機序

The mechanism of action of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine involves the inhibition of the enzyme glutaminase, which is responsible for the metabolism of glutamine in cancer cells. Glutamine is an essential amino acid that plays a critical role in the growth and proliferation of cancer cells. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine binds to the active site of glutaminase and inhibits its activity, leading to a reduction in the levels of glutamate and other metabolites that are essential for cancer cell growth.
Biochemical and Physiological Effects
N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has also been found to reduce the levels of glutamate and other metabolites that are essential for cancer cell growth. Additionally, N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

The advantages of using N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine in lab experiments include its high potency and selectivity towards glutaminase, making it a valuable tool for studying the role of glutaminase in various diseases. Additionally, N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been extensively studied, and its synthesis method is well-established, making it readily available for research purposes. However, one limitation of using N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine in lab experiments is its low solubility, which may limit its use in certain assays.

将来の方向性

There are several future directions for the study of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine. One potential direction is to explore its potential as a therapeutic agent for cancer therapy. Additionally, further studies are needed to understand the mechanism of action of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine and its potential role in other diseases, such as Alzheimer's disease. Finally, the development of more potent and selective inhibitors of glutaminase, based on the structure of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine, may lead to the development of new therapies for various diseases.

合成法

The synthesis of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and 3-acetyl-2H-chromen-2-one in the presence of a base to form 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol. This intermediate is then acetylated with acetic anhydride to obtain 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate. Finally, this compound is reacted with leucine to yield N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine.

科学的研究の応用

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the activity of the enzyme glutaminase, which is responsible for the metabolism of glutamine in cancer cells. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

特性

製品名

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

分子式

C24H25NO7

分子量

439.5 g/mol

IUPAC名

(2S)-2-[[2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H25NO7/c1-14(2)10-19(24(28)29)25-22(26)13-31-17-8-9-18-20(12-17)32-21(23(18)27)11-15-4-6-16(30-3)7-5-15/h4-9,11-12,14,19H,10,13H2,1-3H3,(H,25,26)(H,28,29)/b21-11-/t19-/m0/s1

InChIキー

GNLFRONJKXMUMA-POJBONIESA-N

異性体SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2

SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2

正規SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。